(2-chlorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
Description
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Properties
IUPAC Name |
(2-chlorophenyl)-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN7O/c1-15-6-8-16(9-7-15)30-21-19(26-27-30)20(24-14-25-21)28-10-12-29(13-11-28)22(31)17-4-2-3-5-18(17)23/h2-9,14H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDWIDAIVAHSAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CC=C5Cl)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-chlorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a triazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antibacterial, antifungal, and anticancer properties, supported by various studies and research findings.
Chemical Structure
The structure of the compound can be represented as follows:
This structure includes a chlorophenyl group, a piperazine moiety, and a triazole-pyrimidine framework, which are known for their biological significance.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of triazole derivatives. For instance, compounds with similar structures have shown significant efficacy against various bacterial strains. A review on triazole derivatives reported that certain modifications in the triazole ring could enhance antibacterial activity against Gram-positive and Gram-negative bacteria .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1H-1,2,3-triazole derivative | E. coli | 15 µg/mL |
| 4-substituted triazoles | S. aureus | 10 µg/mL |
| (2-chlorophenyl) derivative | Pseudomonas aeruginosa | 20 µg/mL |
Antifungal Activity
Triazole derivatives are also recognized for their antifungal properties. In vitro studies have demonstrated that compounds similar to the target molecule exhibit antifungal activity against various fungal pathogens. For example, a study indicated that certain triazoles effectively inhibited the growth of Candida species .
Table 2: Antifungal Activity of Related Compounds
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1H-1,2,3-triazole derivative | Candida albicans | 8 µg/mL |
| Substituted triazoles | Aspergillus niger | 12 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. Research has shown that similar compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, one study reported that a related piperazine derivative exhibited significant cytotoxicity against human breast cancer cells with an IC50 value comparable to established chemotherapeutics like Olaparib .
Table 3: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Related piperazine derivative | MCF-7 (breast cancer) | 18 |
| Triazole-pyrimidine derivative | T47D (breast cancer) | 27 |
| Control (Olaparib) | MCF-7 | 57.3 |
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways associated with bacterial growth or cancer cell proliferation. For example, some studies suggest that triazole derivatives may inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes in cancer cells .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 2-chlorophenyl group and the triazolo-pyrimidine core are key sites for nucleophilic substitution.
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The 2-chlorophenyl group undergoes nucleophilic aromatic substitution (SNAr) with strong nucleophiles like amines or alkoxides under basic conditions .
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The piperazine ring reacts with alkyl halides or acyl chlorides to form N-alkylated or N-acylated derivatives, enhancing pharmacological properties.
Piperazine Ring Reactivity
The secondary amines in the piperazine ring participate in acid-base and acylation reactions.
| Reaction Type | Conditions/Reagents | Outcome | Reference |
|---|---|---|---|
| Salt Formation | HCl, H₂SO₄ | Formation of water-soluble hydrochloride salts. | |
| Acylation | Acetic anhydride, pyridine | Introduction of acetyl groups at N-atoms. |
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Protonation with mineral acids improves solubility for pharmaceutical formulations.
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Acylation modifies pharmacokinetic properties, as seen in related triazolo-pyrimidine derivatives .
Triazole and Pyrimidine Reactivity
The electron-deficient triazolo-pyrimidine core engages in electrophilic substitution and coordination.
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Nitration occurs preferentially at the pyrimidine ring due to electron-withdrawing effects .
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The triazole nitrogen atoms act as ligands for transition metals, enabling catalytic or therapeutic applications .
Cross-Coupling Reactions
The 2-chlorophenyl group facilitates palladium-catalyzed couplings.
| Reaction Type | Conditions/Reagents | Outcome | Reference |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, aryl boronic acid, base | Biaryl formation via C–Cl bond cleavage. |
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The chloro substituent serves as a leaving group in cross-couplings, enabling diversification of the aryl moiety .
Oxidation and Reduction
Functional groups undergo redox transformations under controlled conditions.
| Reaction Type | Conditions/Reagents | Outcome | Reference |
|---|---|---|---|
| Ketone Reduction | NaBH₄, LiAlH₄ | Methanone group reduced to secondary alcohol. |
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Reduction of the methanone carbonyl to a CH₂ group enhances metabolic stability.
Key Structural and Reaction Insights
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing triazolo[4,5-d]pyrimidine derivatives, and how do they apply to this compound?
- Methodological Answer : Synthesis typically involves cyclocondensation of substituted pyrimidines with triazole precursors. For example, triazolo-pyrimidine cores are often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thermal cyclization of hydrazine derivatives with α,β-unsaturated ketones. Key steps for this compound may include functionalizing the piperazine ring with a 2-chlorophenyl methanone group and coupling it to the triazolo-pyrimidine scaffold. Solvent selection (e.g., DMF or ethanol) and reaction temperature (80–120°C) are critical for yield optimization .
Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while - and -NMR are essential for verifying substituent positions. For example, the 2-chlorophenyl group’s aromatic protons appear as distinct doublets in -NMR (δ 7.2–7.8 ppm). X-ray crystallography (as applied in related triazolo-pyrimidines) provides definitive proof of stereochemistry and intermolecular interactions, such as hydrogen bonding in the piperazine moiety .
Advanced Research Questions
Q. How can computational methods (e.g., DFT or molecular docking) predict the biological activity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. Molecular docking with target proteins (e.g., kinases or GPCRs) evaluates binding affinity. For instance, the p-tolyl group’s hydrophobic interactions and the triazole’s hydrogen-bonding capacity can be modeled using software like AutoDock Vina. Validation requires correlation with experimental IC values from enzyme inhibition assays .
Q. What strategies mitigate low yields during the coupling of the piperazine and triazolo-pyrimidine moieties?
- Methodological Answer : Yield optimization involves:
- Catalyst screening : Palladium catalysts (e.g., Pd(OAc)) for Buchwald-Hartwig amination.
- Solvent polarity adjustment : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity of piperazine.
- Protection/deprotection : Temporary Boc-protection of the piperazine nitrogen prevents side reactions. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc) isolates the product .
Q. How do structural modifications (e.g., halogen substitution) impact the compound’s physicochemical properties?
- Methodological Answer : Replacing the 2-chlorophenyl group with fluorophenyl or methyl groups alters logP (lipophilicity) and solubility. For example, fluorination increases metabolic stability but may reduce aqueous solubility. Quantitative Structure-Activity Relationship (QSAR) models predict these changes, validated experimentally via HPLC logk measurements and shake-flask solubility tests .
Data Interpretation & Contradictions
Q. How should researchers address discrepancies between in silico predictions and experimental bioactivity data?
- Methodological Answer : Discrepancies often arise from solvation effects or protein flexibility unaccounted for in docking. Mitigation strategies include:
- Explicit solvent modeling : Molecular dynamics simulations (e.g., GROMACS) to assess hydration effects.
- Ensemble docking : Using multiple protein conformations from NMR or cryo-EM data.
- Experimental validation : Dose-response curves to confirm or refine computational predictions .
Q. What analytical criteria confirm the absence of regioisomeric impurities in the final product?
- Methodological Answer : Regioisomers are differentiated via:
- 2D NMR (COSY, NOESY) : Correlates proton-proton spatial relationships.
- LC-MS/MS : Fragmentation patterns distinguish isomers.
- Single-crystal XRD : Resolves atomic positions unambiguously, as demonstrated in structurally analogous triazolo-pyrimidines .
Experimental Design
Q. What in vitro assays are suitable for evaluating this compound’s kinase inhibition potential?
- Methodological Answer : Use fluorescence-based ADP-Glo™ assays or radiometric -ATP incorporation assays. Optimize assay conditions:
- Substrate concentration : Near values (e.g., 10–50 µM ATP).
- Incubation time : 30–60 minutes to ensure linear reaction rates.
- Positive controls : Staurosporine or imatinib for baseline comparison .
Q. How can researchers optimize reaction conditions for scale-up synthesis without compromising purity?
- Methodological Answer : Apply Quality by Design (QbD) principles:
- DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent ratios to identify robust parameters.
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress.
- Crystallization optimization : Use anti-solvent addition (e.g., water in DMF) to enhance crystal purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
